5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole
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Overview
Description
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a cyclopropyl group, an isocyanatomethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. For example, a three-step process involving oximation, chlorination, and cycloaddition can be developed in a continuous flow mode to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isocyanatomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific electronic or mechanical properties
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The isocyanatomethyl group is particularly reactive and can form stable adducts with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-3-isoxazolylmethanol
- 5-Cyclopropyl-3-phenylisoxazole
- 3-Ethyl-5-isoxazolylmethanol
Uniqueness
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators .
Properties
CAS No. |
115618-79-6 |
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Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H7N3O2/c11-4-8-3-6-9-7(12-10-6)5-1-2-5/h5H,1-3H2 |
InChI Key |
WMRXQHMITJEKML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN=C=O |
Origin of Product |
United States |
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